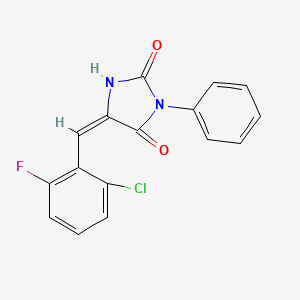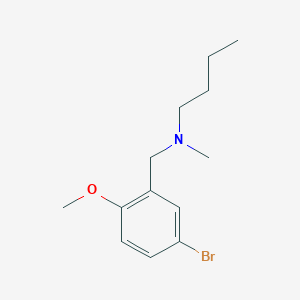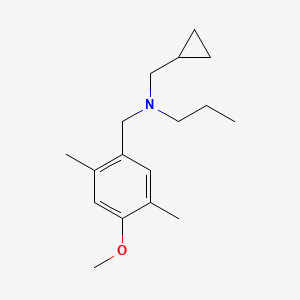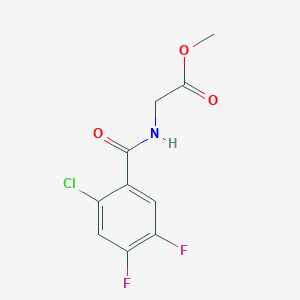
5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2,4-imidazolidinedione, commonly known as CFPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFPI belongs to the class of imidazolidinedione derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of CFPI is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cancer, diabetes, and inflammation. CFPI has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein tyrosine phosphatase 1B, which are involved in cancer and diabetes, respectively. CFPI has also been shown to modulate the activity of various transcription factors, including NF-κB and STAT3, which play a critical role in inflammation.
Biochemical and Physiological Effects:
CFPI has been shown to exhibit a wide range of biochemical and physiological effects, including apoptosis induction, cell cycle arrest, and modulation of glucose metabolism. CFPI has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. CFPI has also been shown to arrest the cell cycle at the G2/M phase, which leads to the inhibition of cancer cell proliferation. Additionally, CFPI has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance.
Vorteile Und Einschränkungen Für Laborexperimente
CFPI has several advantages for lab experiments, including its ease of synthesis, potent anticancer activity, and diverse therapeutic applications. However, CFPI also has several limitations, including its poor solubility in water and potential toxicity at high doses. Furthermore, CFPI has not been extensively studied in clinical trials, and its safety and efficacy in humans are yet to be determined.
Zukünftige Richtungen
There are several future directions for the research on CFPI, including the development of more potent and selective derivatives, the investigation of its mechanisms of action, and the evaluation of its safety and efficacy in clinical trials. Additionally, the potential applications of CFPI in other diseases, such as neurodegenerative disorders and infectious diseases, warrant further investigation. Overall, CFPI has significant potential for drug development, and further research is needed to fully understand its therapeutic applications.
Synthesemethoden
The synthesis of CFPI involves the condensation of 2-chloro-6-fluorobenzaldehyde and phenylhydrazine in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with potassium hydroxide to yield CFPI. The synthesis of CFPI is relatively straightforward and can be achieved through a simple one-pot reaction.
Wissenschaftliche Forschungsanwendungen
CFPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. CFPI has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. CFPI has also been shown to possess antidiabetic properties by reducing blood glucose levels in animal models of diabetes. Additionally, CFPI has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-12-7-4-8-13(18)11(12)9-14-15(21)20(16(22)19-14)10-5-2-1-3-6-10/h1-9H,(H,19,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFGPQSQTVFTHW-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-phenylimidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B5184024.png)


![N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B5184061.png)
![[(2S)-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5184065.png)
![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B5184069.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5184077.png)
![ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate](/img/structure/B5184088.png)

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5184096.png)

![N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5184115.png)
